molecular formula C9H4F3N3O3 B1472983 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 156360-58-6

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B1472983
CAS RN: 156360-58-6
M. Wt: 259.14 g/mol
InChI Key: GGFISTOMGAORHM-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a nitrophenyl group (a phenyl ring with a nitro group attached) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would be characterized by the presence of the oxadiazole ring, the nitrophenyl group, and the trifluoromethyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would likely be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, as well as the presence of the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would be influenced by its molecular structure. For example, the presence of the nitro and trifluoromethyl groups could increase the compound’s polarity and influence its solubility .

Scientific Research Applications

Therapeutic Worth and Applications

  • Versatile Biological Activities: 1,3,4-Oxadiazole derivatives demonstrate a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. Their ability to bind with different enzymes and receptors in biological systems through multiple weak interactions facilitates their application in treating various ailments (Verma et al., 2019).

Synthetic and Pharmacological Progress

  • Chemical and Pharmacokinetic Properties: Recent research underscores the favorable physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Their hydrogen bond interactions with biomacromolecules significantly enhance their pharmacological activity, leading to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Material Science and Sensor Applications

  • Metal-Ion Sensing Applications: The synthesis of 1,3,4-oxadiazole derivatives has been explored for potential applications beyond medicinal chemistry, including material science and organic electronics. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and effective coordination sites make them suitable for developing metal-ion sensors, showcasing their multifaceted applications (Sharma et al., 2022).

Mechanism of Action

The mechanism of action of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would likely depend on its potential applications. For instance, if the compound shows promising biological activity, future research could focus on optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

2-(3-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFISTOMGAORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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